molecular formula C16H13NO2 B8636884 (3-Phenoxybenzoyl)amino-2-propyne

(3-Phenoxybenzoyl)amino-2-propyne

Cat. No.: B8636884
M. Wt: 251.28 g/mol
InChI Key: ANCLJIYEUQQUIX-UHFFFAOYSA-N
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Description

"(3-Phenoxybenzoyl)amino-2-propyne" is a synthetic organic compound featuring a propargylamine backbone (amino-2-propyne) conjugated with a 3-phenoxybenzoyl group. This structure combines the reactivity of an alkyne group with the aromatic and electron-withdrawing properties of the phenoxybenzoyl moiety, making it a candidate for applications in medicinal chemistry, catalysis, or polymer synthesis.

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

3-phenoxy-N-prop-2-ynylbenzamide

InChI

InChI=1S/C16H13NO2/c1-2-11-17-16(18)13-7-6-10-15(12-13)19-14-8-4-3-5-9-14/h1,3-10,12H,11H2,(H,17,18)

InChI Key

ANCLJIYEUQQUIX-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence () focuses on heterocyclic compounds like substituted oxazoloquinolines and imidazole carboxylates synthesized via polyphosphoric acid (PPA)-mediated cyclization.

Amino-Alkyne Derivatives

Compounds with amino-alkyne motifs (e.g., propargylamines) are known for their utility in click chemistry and as intermediates for heterocycle synthesis. For instance:

  • Methyl 3-arylamino-2-benzoylaminobut-2-enoate (3) (from ): This precursor shares a benzoylated amino group but lacks the propargyl moiety. Its cyclization under PPA yields oxazoloquinolines or imidazole carboxylates, highlighting the role of electron-withdrawing groups in directing cyclization pathways.
  • "(3-Phenoxybenzoyl)amino-2-propyne": The propargyl group could enable distinct reactivity, such as Huisgen cycloaddition (click chemistry) or alkyne-based polymerizations, which are absent in the saturated analogs described in .

Aromatic Benzoyl Derivatives

The 3-phenoxybenzoyl group in the target compound contrasts with the simpler benzoyl groups in :

  • Substituted 4-Methyl-2-phenyl[1,3]oxazolo[4,5-c]quinolines (4): These contain a fused oxazole-quinoline system stabilized by aromaticity. The phenoxy substituent in "this compound" may alter solubility or steric effects compared to unsubstituted benzoyl groups.
  • Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates (5) : These imidazole derivatives rely on carboxylate esters for stability. The propargyl group in the target compound could introduce competing reactivity (e.g., alkyne oxidation or nucleophilic attack).

Reactivity and Stability

  • Thermal Stability: The PPA-mediated cyclization in occurs at 130–140°C, suggesting that similar conditions might destabilize "this compound" due to the labile propargyl group.

Data Table: Key Properties of Comparable Compounds

Compound Core Structure Key Functional Groups Reactivity/Applications Reference
Methyl 3-arylamino-2-benzoylaminobut-2-enoate Enamine ester Benzoyl, enamine Precursor for heterocyclic synthesis
4-Methyl-2-phenyl[1,3]oxazolo[4,5-c]quinoline Oxazole-quinoline Oxazole, quinoline Potential bioactive scaffolds
"this compound" (hypothetical) Propargylamine Phenoxybenzoyl, alkyne Click chemistry, polymer linkages N/A

Research Findings and Limitations

  • Functional Group Compatibility : The propargyl group’s sensitivity to acids (e.g., PPA) could preclude the use of harsh cyclization conditions, necessitating milder methodologies.
  • Data Gaps: No experimental data on the target compound’s stability, yield, or biological activity are available in the provided evidence.

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